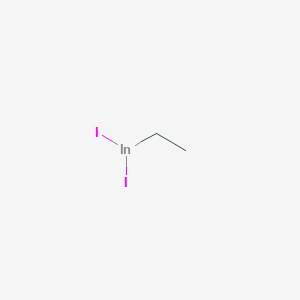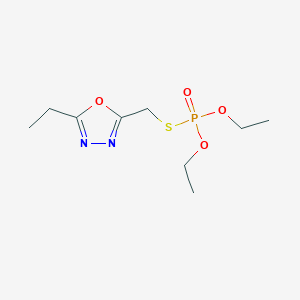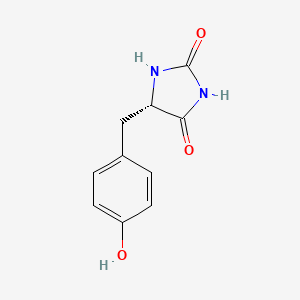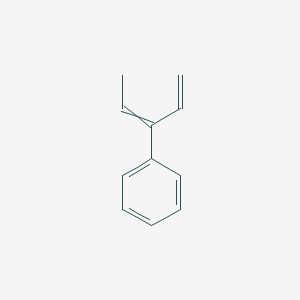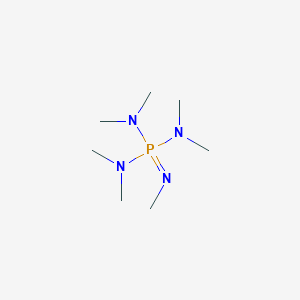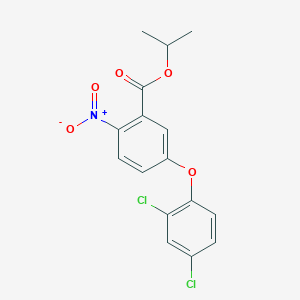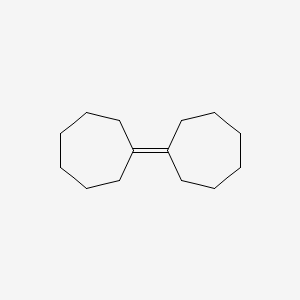
Cycloheptane, cycloheptylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptane, cycloheptylidene- is an organic compound with the molecular formula C₁₄H₂₄. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing one or more rings of carbon atoms. Cycloheptane, cycloheptylidene- is characterized by a seven-membered carbon ring with a double bond, making it a unique structure among cycloalkanes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cycloheptane, cycloheptylidene- can be synthesized through various methods. One common approach involves the hydrogenation of cyclooctatetraene, which is a seven-membered non-benzenoid aromatic compound. This reaction typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of cycloheptane, cycloheptylidene- often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Cycloheptane, cycloheptylidene- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or alcohols.
Reduction: Reduction reactions typically involve the addition of hydrogen, converting the double bond to a single bond.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents are frequently employed in substitution reactions.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Saturated cycloalkanes.
Substitution: Halogenated cycloalkanes and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Cycloheptane, cycloheptylidene- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: Cycloheptane, cycloheptylidene- is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cycloheptane, cycloheptylidene- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclohexane: A six-membered cycloalkane with similar chemical properties but a different ring size.
Cyclooctane: An eight-membered cycloalkane with a larger ring structure.
Cyclopentane: A five-membered cycloalkane with a smaller ring size.
Uniqueness: Cycloheptane, cycloheptylidene- is unique due to its seven-membered ring structure with a double bond, which imparts distinct chemical and physical properties. This makes it an interesting compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
51175-34-9 |
|---|---|
Molekularformel |
C14H24 |
Molekulargewicht |
192.34 g/mol |
IUPAC-Name |
cycloheptylidenecycloheptane |
InChI |
InChI=1S/C14H24/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h1-12H2 |
InChI-Schlüssel |
JPWJQIKXWASNOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=C2CCCCCC2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



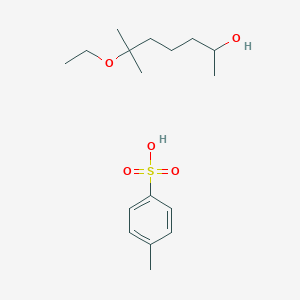
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)
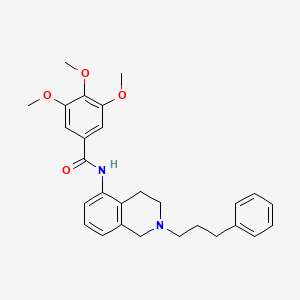
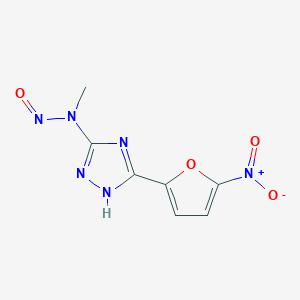
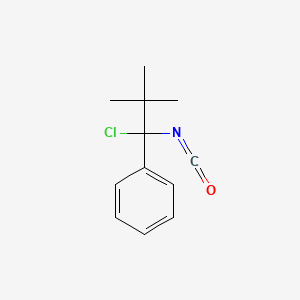
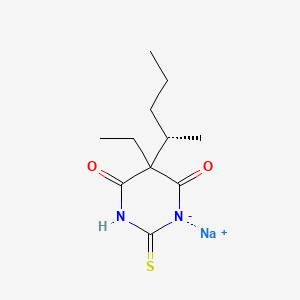
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
